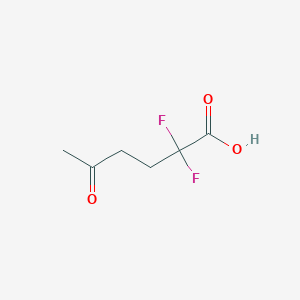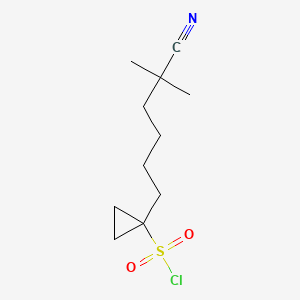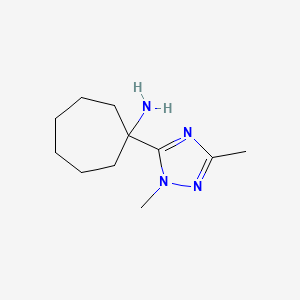
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a triazole ring substituted with a cycloheptane ring and an amine group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution on the Triazole Ring: The 1,3-dimethyl substitution on the triazole ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cycloheptane Ring: The cycloheptane ring can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptane derivative reacts with the triazole intermediate.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the triazole-cycloheptane intermediate reacts with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors through coordination, hydrogen bonds, and other weak interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
相似化合物的比较
Similar Compounds
1-(1,2,4-Triazol-1-yl)cycloheptan-1-amine: Similar structure but lacks the 1,3-dimethyl substitution on the triazole ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclooctan-1-amine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is unique due to its specific combination of a triazole ring with 1,3-dimethyl substitution and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-9-13-10(15(2)14-9)11(12)7-5-3-4-6-8-11/h3-8,12H2,1-2H3 |
InChI 键 |
NIUASYSEQKJKDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C2(CCCCCC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


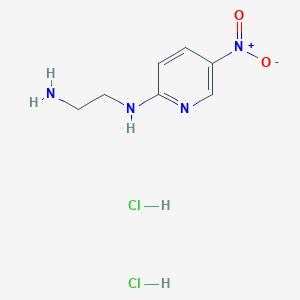
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)


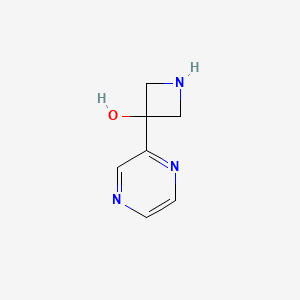
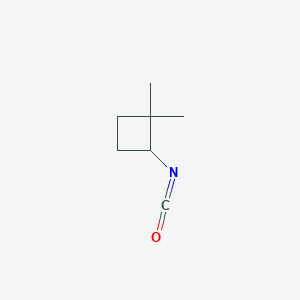
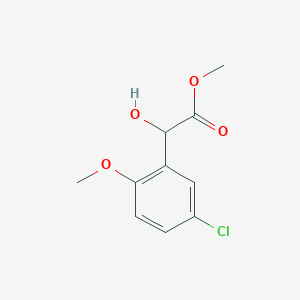
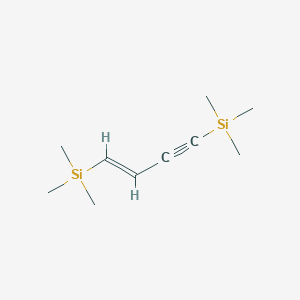

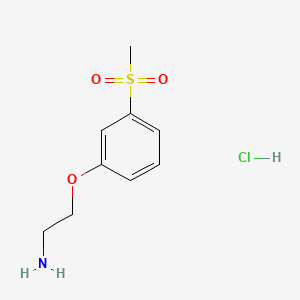
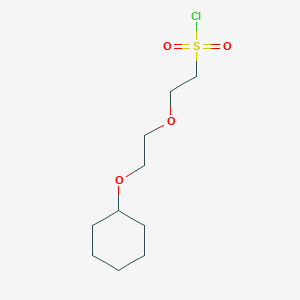
amine](/img/structure/B15310507.png)
